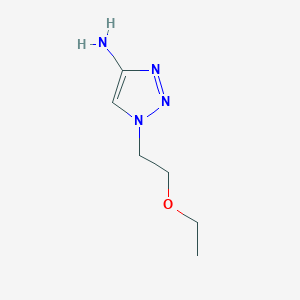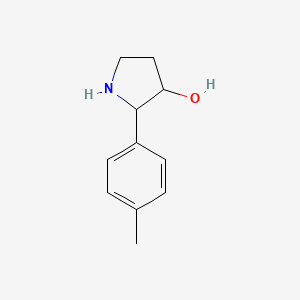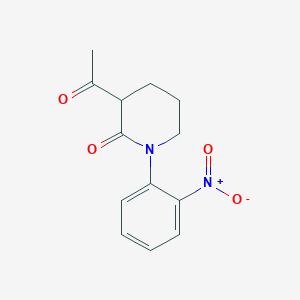
3,6-Diphenylphenanthrene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diphenylphenanthrene-9,10-dione is an organic compound with the molecular formula C26H16O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two phenyl groups attached to the 3 and 6 positions of the phenanthrene ring system, along with two ketone groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenylphenanthrene-9,10-dione typically involves the reaction of 3,6-dibromophenanthrene-9,10-dione with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an argon atmosphere using toluene as the solvent. The specific reaction conditions include the use of tetratriphenylphosphine palladium (Pd(PPh3)4) as the catalyst and potassium carbonate as the base .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Diphenylphenanthrene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
3,6-Diphenylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism by which 3,6-Diphenylphenanthrene-9,10-dione exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate with DNA, potentially affecting gene expression and protein synthesis. Additionally, its ability to undergo redox reactions makes it a useful probe for studying oxidative stress and related cellular pathways.
Vergleich Mit ähnlichen Verbindungen
9,10-Phenanthrenequinone: Similar in structure but lacks the phenyl groups at the 3 and 6 positions.
1,10-Phenanthroline-5,6-dione: Another related compound with different substitution patterns.
Uniqueness: 3,6-Diphenylphenanthrene-9,10-dione is unique due to the presence of phenyl groups at the 3 and 6 positions, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other phenanthrene derivatives and contributes to its specific applications in research and industry .
Eigenschaften
Molekularformel |
C26H16O2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3,6-diphenylphenanthrene-9,10-dione |
InChI |
InChI=1S/C26H16O2/c27-25-21-13-11-19(17-7-3-1-4-8-17)15-23(21)24-16-20(12-14-22(24)26(25)28)18-9-5-2-6-10-18/h1-16H |
InChI-Schlüssel |
UFODGMWGTLTNHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(=O)C4=C3C=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


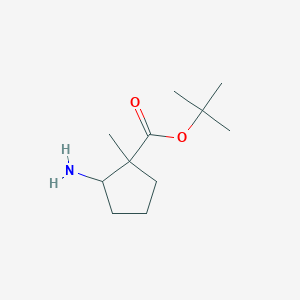

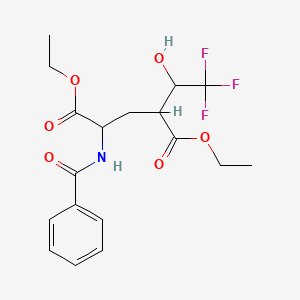
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)
